molecular formula C19H16O2 B14254794 Ethyl 3-(anthracen-9-yl)prop-2-enoate CAS No. 236429-70-2

Ethyl 3-(anthracen-9-yl)prop-2-enoate

Cat. No.: B14254794
CAS No.: 236429-70-2
M. Wt: 276.3 g/mol
InChI Key: JVJXQLSMWPXJBD-UHFFFAOYSA-N
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Description

Ethyl 3-(anthracen-9-yl)prop-2-enoate: is an organic compound with the molecular formula C19H16O2 It is characterized by the presence of an anthracene moiety attached to a propenoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(anthracen-9-yl)prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of anthracene-9-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction typically proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(anthracen-9-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(anthracen-9-yl)prop-2-enoate has several applications in scientific research, including:

Chemistry:

Biology:

  • Investigated for its potential as a fluorescent probe in biological imaging.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development due to its unique structural features.
  • Studied for its ability to interact with specific biological targets.

Industry:

Mechanism of Action

The mechanism of action of Ethyl 3-(anthracen-9-yl)prop-2-enoate involves its interaction with various molecular targets. The anthracene moiety can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. Additionally, the ester group can undergo hydrolysis, leading to the release of active intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(anthracen-9-yl)prop-2-enoate is unique due to the presence of both the anthracene moiety and the propenoate ester group. This combination imparts distinct chemical reactivity and photophysical properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 3-anthracen-9-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c1-2-21-19(20)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJXQLSMWPXJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50782046
Record name Ethyl 3-(anthracen-9-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50782046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236429-70-2
Record name Ethyl 3-(anthracen-9-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50782046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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